molecular formula C12H18N2O4 B193583 Carbidopa Ethyl Ester CAS No. 91908-71-3

Carbidopa Ethyl Ester

Cat. No.: B193583
CAS No.: 91908-71-3
M. Wt: 254.28 g/mol
InChI Key: IVYOMTNVXXPNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbidopa Ethyl Ester is a chemical compound known for its role as a precursor to Carbidopa. Carbidopa is widely used in combination with Levodopa for the treatment of Parkinson’s disease. The compound is characterized by its molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbidopa Ethyl Ester can be synthesized through various methods. One common method involves the reaction of oxaziridine with methyldopa ester to obtain methyldopa imido ester, followed by hydrolysis to produce Carbidopa . Another method involves reacting N-hydroxy carbamic acid tert-butyl ester with p-toluenesulfonyl chloride and alkali in an organic solvent, followed by purification steps .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deprotection, decolorization, and final purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Carbidopa Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into Carbidopa and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.

Major Products: The primary product formed from these reactions is Carbidopa, which is used in combination with Levodopa for therapeutic purposes .

Scientific Research Applications

Carbidopa Ethyl Ester has several applications in scientific research:

Mechanism of Action

Carbidopa Ethyl Ester itself does not have a direct therapeutic effect. its conversion to Carbidopa is crucial. Carbidopa inhibits the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase), which prevents the peripheral metabolism of Levodopa. This allows a greater proportion of Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a precursor to Carbidopa, which is essential for enhancing the therapeutic effects of Levodopa in Parkinson’s disease treatment. Its ability to inhibit peripheral metabolism of Levodopa makes it a valuable compound in medical research and pharmaceutical applications .

Biological Activity

Carbidopa Ethyl Ester (CEE) is a prodrug of carbidopa, primarily utilized in the treatment of Parkinson's disease. Its biological activity is largely attributed to its conversion into carbidopa, which acts as an inhibitor of aromatic L-amino acid decarboxylase. This article delves into the biological activities, mechanisms, and research findings related to CEE, including its applications in various medical fields.

This compound has the molecular formula C₁₂H₁₈N₂O₄. Upon administration, it undergoes hydrolysis facilitated by esterases, converting it into carbidopa. This conversion is crucial as carbidopa inhibits the peripheral conversion of levodopa into dopamine, enhancing levodopa availability in the central nervous system (CNS). The hydrolysis reaction can be represented as follows:

Carbidopa Ethyl EsterEsterasesCarbidopa+Ethanol\text{this compound}\xrightarrow{\text{Esterases}}\text{Carbidopa}+\text{Ethanol}

Table 1: Comparison of Carbidopa and this compound

PropertyCarbidopaThis compound
Molecular FormulaC₁₁H₁₅N₂O₄C₁₂H₁₈N₂O₄
MechanismDecarboxylase inhibitionProdrug form of carbidopa
BioavailabilityModerateEnhanced due to esterification
Therapeutic UseParkinson's diseaseParkinson's disease management

1. Pharmacological Applications

This compound is primarily researched for its role in enhancing levodopa therapy for Parkinson’s disease. Studies indicate that it significantly improves gastrointestinal absorption and reduces motor fluctuations associated with levodopa treatment.

  • Clinical Trials : A randomized controlled trial compared etilevodopa-carbidopa (an ethyl ester prodrug similar to CEE) with standard levodopa-carbidopa therapy. Results showed no significant differences in efficacy but noted improved gastric solubility and faster onset of action with etilevodopa .

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of CEE. Research indicates that it may inhibit T cell activation, suggesting a role in developing cancer immunotherapies and managing autoimmune diseases.

  • Case Study : In experimental models, CEE was shown to mitigate symptoms of autoimmune diseases such as experimental autoimmune encephalitis and collagen-induced arthritis, indicating its potential for broader therapeutic applications beyond Parkinson's disease.

3. Endocrinological Implications

CEE has also been studied for its effects on hormone secretion. It has been observed to increase serum prolactin levels without significantly altering growth hormone or cortisol levels, indicating potential applications in endocrinology.

Synthesis and Production

The synthesis of this compound involves a multi-step process that ensures high purity and yield. It is synthesized through a stereoselective α-amination reaction using di-tert-butyl azodicarboxylate as a reagent, yielding l-Carbidopa efficiently.

Table 2: Synthesis Overview

StepDescriptionYield (%)
Step 1Reaction with β-ketoester50
Step 2Purification processHigh purity
Final ProductThis compound>97%

Safety and Side Effects

While this compound is generally well-tolerated, some studies indicate that it may lead to fewer peripheral side effects compared to traditional formulations due to its prodrug nature. This selective action minimizes excessive dopamine production outside the CNS, which can lead to complications such as dyskinesias.

Properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620938
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91908-71-3
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 107, and substituting methanol with ethanol, provided the title compound, which was used in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbidopa Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Carbidopa Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Carbidopa Ethyl Ester
Reactant of Route 4
Carbidopa Ethyl Ester
Reactant of Route 5
Carbidopa Ethyl Ester
Reactant of Route 6
Carbidopa Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.